N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
CAS No.:
Cat. No.: VC14799233
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O3 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-[2-(5-methoxyindol-1-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C22H22N4O3/c1-25-22(28)18-6-4-3-5-17(18)19(24-25)14-21(27)23-10-12-26-11-9-15-13-16(29-2)7-8-20(15)26/h3-9,11,13H,10,12,14H2,1-2H3,(H,23,27) |
| Standard InChI Key | RQGYVMJGTJQMKT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Introduction
Molecular Architecture and Structural Significance
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide features a hybrid structure combining a 5-methoxyindole moiety linked via an ethylacetamide bridge to a 3-methyl-4-oxophthalazinone group. The indole system, a privileged scaffold in drug discovery, is substituted with a methoxy group at the 5-position, which may enhance electron density and influence binding interactions . The phthalazinone component introduces a planar, heterocyclic system with potential kinase-inhibitory properties, as seen in related compounds .
Key Structural Features
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Indole Core: The 5-methoxy substitution distinguishes this compound from chloro or unsubstituted indole analogs, potentially altering solubility and target affinity.
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Phthalazinone Ring: The 3-methyl-4-oxo configuration contributes to conformational rigidity, a trait associated with improved metabolic stability in similar molecules .
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Acetamide Linker: The ethylacetamide chain serves as a flexible spacer, enabling optimal spatial orientation for simultaneous interaction with hydrophobic and hydrophilic binding pockets.
Comparative Analysis of Analogous Compounds
Synthetic Strategies and Reaction Pathways
While no explicit synthesis route for this methoxy-substituted derivative is documented, plausible methodologies can be extrapolated from related phthalazinone-indole conjugates .
Proposed Multi-Step Synthesis
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Indole Subsystem Preparation:
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Phthalazinone Synthesis:
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Conjugation via Amide Coupling:
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Activation of the phthalazinone’s acetic acid derivative (e.g., using HATU) followed by reaction with the indole-ethylamine intermediate.
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Critical Reaction Parameters
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Temperature Control: Maintain ≤60°C during amide coupling to prevent racemization .
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Catalyst Selection: Palladium-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are involved .
Biological Activity and Mechanistic Hypotheses
The compound’s structural duality suggests multimodal activity, drawing parallels to both indole-based neurotransmitters and phthalazinone kinase inhibitors.
Putative Targets and Mechanisms
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Serotonin Receptor Modulation: The 5-methoxyindole moiety may act as a 5-HT (serotonin) receptor ligand, analogous to melatonin derivatives. Computational docking studies of similar compounds show affinity for 5-HT₂A/₂C subtypes .
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Kinase Inhibition: Phthalazinones are established ATP-competitive kinase inhibitors. The 3-methyl group could enhance binding to VEGFR2 or EGFR tyrosine kinases, as demonstrated in .
In Silico Predictions
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LogP: ~3.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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pKa: Indole NH = 9.5; phthalazinone carbonyl = 11.2 (predicted using MarvinSketch).
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current routes for analogs report 40–60% yields; microwave-assisted synthesis could enhance efficiency .
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Chiral Resolution: If asymmetric centers exist, chromatographic methods using amylose-based columns may be required.
Biological Validation
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In Vitro Assays: Prioritize kinase inhibition screens (VEGFR2, EGFR) and 5-HT receptor binding studies.
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ADMET Profiling: Assess hepatic microsomal stability and CYP450 inhibition risks.
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